4-(4-Trifluoromethylphenyl)benzylamine

Lipophilicity Medicinal Chemistry Drug Design

This fluorinated biaryl amine delivers enhanced lipophilicity (LogP ~4.5) and elevated pKa (~8.9) vs. single-ring analogs, optimizing CNS penetration and membrane permeability. The biphenyl scaffold is essential for synthesizing FLAP modulators and TRPA1 antagonists. Free base (non-aqueous coupling) and HCl salt (automated synthesis handling) are both available. Do not substitute with simpler benzylamine analogs—physicochemical shifts in LogP (+0.8–1.7 units) and receptor binding geometry preclude cross-extrapolation of biological data.

Molecular Formula C14H12F3N
Molecular Weight 251.25 g/mol
CAS No. 356058-18-9
Cat. No. B1622118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Trifluoromethylphenyl)benzylamine
CAS356058-18-9
Molecular FormulaC14H12F3N
Molecular Weight251.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H12F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H,9,18H2
InChIKeyRVNFCJGQVWHMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Trifluoromethylphenyl)benzylamine CAS 356058-18-9: Core Identifiers and Baseline Procurement Data


4-(4-Trifluoromethylphenyl)benzylamine (CAS 356058-18-9) is a fluorinated biaryl amine building block with molecular formula C14H12F3N and molecular weight 251.25 g/mol . The compound features a biphenyl core linking a benzylamine moiety to a 4-trifluoromethylphenyl group, with predicted physicochemical parameters including density 1.206±0.06 g/cm³, boiling point 320.4±42.0 °C, and logP values ranging from 3.3 to 4.5 depending on calculation method . The free base is typically supplied at 95–98% purity for research and development applications, with the hydrochloride salt (CAS 412950-48-2) also commercially available as an alternative form . This compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor for FLAP modulators and other bioactive molecules incorporating a fluorinated biaryl pharmacophore .

4-(4-Trifluoromethylphenyl)benzylamine CAS 356058-18-9: Why Simple 4-Trifluoromethylbenzylamine Analogs Cannot Be Interchanged


The biphenyl-extended architecture of 4-(4-trifluoromethylphenyl)benzylamine (CAS 356058-18-9) introduces quantifiable differences in lipophilicity, basicity, and molecular geometry that preclude direct substitution with simpler analogs such as 4-(trifluoromethyl)benzylamine (CAS 3300-51-4) or the corresponding aniline derivative [1]. The additional phenyl ring increases calculated logP by 0.8–1.7 log units and raises the predicted pKa of the conjugate acid by approximately 0.3 units relative to the single-ring analog . These physicochemical shifts alter membrane permeability, receptor binding orientation, and synthetic handling characteristics, meaning that assay results, reaction yields, and biological activity profiles obtained with the simpler building block cannot be extrapolated to the biphenyl variant . The following sections provide the quantitative evidence required for scientifically grounded procurement decisions.

4-(4-Trifluoromethylphenyl)benzylamine CAS 356058-18-9: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity (logP) Comparison: 4-(4-Trifluoromethylphenyl)benzylamine vs. 4-(Trifluoromethyl)benzylamine

The biphenyl-extended scaffold of 4-(4-trifluoromethylphenyl)benzylamine yields substantially higher calculated lipophilicity compared to the simpler 4-(trifluoromethyl)benzylamine analog. This difference directly impacts membrane permeability, plasma protein binding, and in vivo distribution [1]. The target compound exhibits XlogP = 3.3 and a LogP value of 4.53140 (experimental equivalent) , whereas the single-ring comparator 4-(trifluoromethyl)benzylamine (CAS 3300-51-4) shows LogP = 2.86440 [2].

Lipophilicity Medicinal Chemistry Drug Design

Basicity (pKa) Differentiation: Impact on Salt Formation and Reactivity

The extended conjugation and electron distribution in the biphenyl system of 4-(4-trifluoromethylphenyl)benzylamine alters the basicity of the primary amine group relative to simpler benzylamine analogs. This difference affects acid-base behavior, salt formation propensity, and nucleophilicity in coupling reactions . The target compound exhibits a predicted pKa of 8.91±0.10 (conjugate acid) , compared to pKa = 8.60±0.10 for 4-(trifluoromethyl)benzylamine .

Basicity Salt Selection Synthetic Chemistry

Synthetic Yield Benchmark: Free Base vs. Hydrochloride Salt Form

Procurement decisions between the free base (CAS 356058-18-9) and hydrochloride salt (CAS 412950-48-2) forms of 4-(4-trifluoromethylphenyl)benzylamine should consider reported synthetic yields. Literature synthesis of the free base via Suzuki coupling of 4-bromobenzylamine with 4-trifluoromethylphenylboronic acid reports an 85% yield . The hydrochloride salt preparation via hydrogenation in ethanol/HCl yields 91% , while the simpler 4-(trifluoromethyl)benzylamine free base is reported at 93.6% yield [1].

Process Chemistry Synthetic Efficiency Salt Form Selection

4-(4-Trifluoromethylphenyl)benzylamine CAS 356058-18-9: Evidence-Backed Application Scenarios for Procurement and Use


Medicinal Chemistry: FLAP Modulator and Anti-Inflammatory Agent Synthesis

The compound is referenced in patent literature as a key building block for 5-lipoxygenase activating protein (FLAP) modulators, a class of anti-inflammatory agents targeting leukotriene-mediated diseases such as asthma and cardiovascular conditions . The biphenyl scaffold and elevated lipophilicity (LogP 4.53) position this amine as a privileged intermediate for CNS-penetrant and intracellular-targeting drug candidates where membrane permeability is a critical design parameter .

Synthetic Chemistry: Building Block for TRPA1 Antagonists and Ion Channel Modulators

Patents disclose the use of this compound and its derivatives in the synthesis of substituted sulfonamide compounds targeting TRPA1, a pain-sensing ion channel implicated in neuropathic pain and inflammatory conditions . The combination of the electron-withdrawing trifluoromethyl group and nucleophilic benzylamine handle makes it suitable for constructing diverse TRPA1 antagonist libraries [1].

Process Chemistry and Salt Form Selection: Balancing Yield and Handling

Procurement decisions should weigh the free base (85% reported synthetic yield, suitable for non-aqueous coupling reactions) against the hydrochloride salt (91% yield, solid-state handling advantages). The higher pKa (8.91) of the free base may favor nucleophilic reactivity in amide bond formation, while the salt form offers superior stability and metering accuracy for automated synthesis platforms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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